molecular formula H3BO3<br>BH3O3<br>B(OH)3<br>H3BO3<br>B(OH)3<br>BH3O3 B046702 Boric acid CAS No. 10043-35-3

Boric acid

Cat. No.: B046702
CAS No.: 10043-35-3
M. Wt: 61.84 g/mol
InChI Key: KGBXLFKZBHKPEV-UHFFFAOYSA-N
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Description

Boric acid, also known as orthothis compound (chemical formula: B(OH)₃), is a compound composed of boron, oxygen, and hydrogen. It exists as colorless crystals or a white powder and readily dissolves in water. In nature, it occurs as the mineral sassolite. This compound is a weak acid that can yield various borate anions and salts. Its applications range from antiseptics and insecticides to flame retardants and neutron absorbers .

Mechanism of Action

Target of Action

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It primarily targets biofilms and hyphae of Candida albicans, which are critical virulence factors . It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It also interferes with the metabolism of insects, leading to their eventual demise .

Mode of Action

It is known that this compound inhibits biofilm formation and hyphal transformation ofCandida albicans . This inhibition disrupts the growth and proliferation of the fungus, leading to its eventual death . In the case of insects, this compound interferes with their metabolism, causing a slow but certain death .

Biochemical Pathways

This compound, behaving as a Lewis acid, forms complexes with amino- and hydroxy acids, carbohydrates, nucleotides, and vitamins through electron donor-acceptor interactions . These interactions are believed to be beneficial for human health . It has also been suggested that this compound may have a potential and catalytic role in peptide and nucleic acid synthesis .

Pharmacokinetics

This compound has a half-life of approximately 21 hours in serum . Nearly total excretion is found in the urine within 96 hours . The pharmacokinetics of this compound rule out the risk of cumulative poisoning with topical preparations containing low amounts of this compound . The use of water-emulsifying ointments containing up to 3% this compound should be safe, even for repeated daily use .

Result of Action

The primary result of this compound’s action is the inhibition of growth and proliferation of targeted organisms or cells . In the case of Candida albicans, this compound inhibits biofilm formation and hyphal transformation, leading to the arrest of fungal growth . For insects, this compound’s interference with their metabolism leads to their eventual death .

Action Environment

This compound is naturally present in the environment, including in rocks, soil, plants, and water . It is also released into the environment as a result of industrial activities such as coal-fired power generation, metal extraction and processing, oil and gas extraction, and waste disposal . The action, efficacy, and stability of this compound can be influenced by these environmental factors .

Biochemical Analysis

Biochemical Properties

Boric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in a study on diabetic rats, this compound was found to interact with metabolic peptides and influence biochemical parameters . The name of the compound, this compound, was mentioned in this section.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The name of the compound, this compound, was mentioned in this section.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The name of the compound, this compound, was mentioned in this section.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The name of the compound, this compound, was mentioned in this section.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The name of the compound, this compound, was mentioned in this section.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels . The name of the compound, this compound, was mentioned in this section.

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation . The name of the compound, this compound, was mentioned in this section.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The name of the compound, this compound, was mentioned in this section.

Preparation Methods

Synthetic Routes:

  • Hydrolysis of Boron Trichloride (BCl₃): Boron trichloride reacts with water to form boric acid:

    BCl3+3H2OB(OH)3+3HClBCl₃ + 3H₂O \rightarrow B(OH)₃ + 3HCl BCl3​+3H2​O→B(OH)3​+3HCl

  • Reaction of Borax (Sodium Borate) with Sulfuric Acid:

    Na2B4O7+H2SO4+5H2O4B(OH)3+NaHSO4Na₂B₄O₇ + H₂SO₄ + 5H₂O \rightarrow 4B(OH)₃ + NaHSO₄ Na2​B4​O7​+H2​SO4​+5H2​O→4B(OH)3​+NaHSO4​

Industrial Production:

This compound is industrially produced by treating borax with sulfuric acid. The resulting this compound is then purified and crystallized.

Chemical Reactions Analysis

Boric acid undergoes various reactions:

    Acid-Base Reactions: It acts as a weak acid, forming borate anions (e.g., borate esters).

    Dehydration Reactions: Upon heating, it loses water to form metathis compound (HBO₂).

    Redox Reactions: this compound can participate in oxidation and reduction processes.

Common reagents include water, acids, and alcohols. Major products depend on reaction conditions and substrates.

Scientific Research Applications

Boric acid finds applications in:

    Chemistry: As a buffer, catalyst, and precursor for other boron compounds.

    Biology: Used in cell culture media and as a preservative.

    Medicine: Topical antiseptic and eye wash.

    Industry: Glass manufacturing (improves heat resistance and transparency).

Comparison with Similar Compounds

Boric acid stands out due to its unique properties. Similar compounds include boron trioxide (B₂O₃) and borax (Na₂B₄O₇). this compound’s distinct applications and chemical behavior set it apart .

Properties

IUPAC Name

boric acid
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InChI

InChI=1S/BH3O3/c2-1(3)4/h2-4H
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InChI Key

KGBXLFKZBHKPEV-UHFFFAOYSA-N
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Canonical SMILES

B(O)(O)O
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Molecular Formula

BH3O3, H3BO3, Array, B(OH)3
Record name BORIC ACID
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Related CAS

Record name Boric acid [JAN:NF]
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DSSTOX Substance ID

DTXSID1020194
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Molecular Weight

61.84 g/mol
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Physical Description

Boric acid is an odorless white solid. Melting point 171 °C. Sinks and mixes with water. (USCG, 1999), Colourless, odourless, transparent crystals or white granules or powder; slightly unctuous to the touch; occurs in nature as the mineral sassolite, Colorless crystals or white powder or granules; odorless; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid, ODOURLESS COLOURLESS CRYSTALS OR WHITE POWDER., Odorless white solid.
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Boiling Point

572 °F at 760 mmHg (decomposes) (NTP, 1992), 572 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in hot water, partially soluble in cold water, Slightly unctuous to touch; volatile with steam; solubility in water increased by hydrochloric, citric or tartaric acids, Solubility: in glycerol 17.5% at 25 °C; ethylene glycol 18.5% at 25 °C; in methanol 173.9 g/L at 25 °C; in ethanol 94.4 g/L at 25 °C; in acetone 0.6% at 25 °C; ethyl acetate 1.5% at 25 °C, Water solubility: 2.52% at 0 °C; 3.49% at 10 °C; 4.72% at 20 °C; 6.23% at 30 °C; 8.08% at 40 °C; 10.27% at 50 °C; 12.97% at 60 °C; 15.75% at 70 °C; 19.10% at 80 °C; 23.27% at 90 °C; 27.53% at 100 °C, Solubility in water is increased by hydrochloric acid, In water, 5.0X10+4 mg/L at 25 °C, 50 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 5.6
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Density

1.435 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5 g/cu cm, Relative density (water = 1): 1.5, 1.435
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Vapor Pressure

1.6X10-6 mm Hg at 25 °C (2.136X10-4 Pa); log P (in Pa) = 26.83 - 9094/T where T is deg K, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Information regarding the mechanism of action of boric acid in mediating its antibacterial or antifungal actions is limited. Boric acid inhibits biofilm formation and hyphal transformation of _Candida albicans_, which are critical virulence factors. In addition, arrest of fungal growth was observed with the treatment of boric acid., Boric acid and its derivatives have been shown to promote riboflavinuria in both animals and man. Boric acid complexes with the polyhydroxyl ribitol side chain of riboflavin and greatly increases its water solubility.
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Impurities

The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/
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Color/Form

Colorless, transparent crystals or white granules or powder, Colorless triclinic crystals, White waxy triclinic solid plates

CAS No.

10043-35-3; 11113-50-1, 10043-35-3, 13813-79-1, 11113-50-1
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Melting Point

340 °F (NTP, 1992), 171 °C, 170.9 °C, 340 °F
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Synthesis routes and methods I

Procedure details

The PCR was monitored by agarose gel electrophoresis as follows: A 1.5% agarose (FMC Bioproducts) electrophoresis gel in tris-borate EDTA (“TBE”) 1× buffer (89 mM Tris-borate (Fisher Biotech), 89 mM boric acid (Mallinckrodt) and 2 mM EDTA (Mallinckrodt)) was prepared. Five to ten microliters of PCR products were loaded onto the gel with 1 μl dye 10× (0.5% bromophenol blue (Sigma), 0.5% Xylene cyanol (Gibco-BRL), 40% (w/v) sucrose (IBI) in water). Electrophoresis was run in TBE 1× at 120 V for 45 minutes. The gel was stained with ethidium bromide (10 μg/ml, Sigma) for 5 minutes. PCR products were visualized with ultraviolet light.
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Synthesis routes and methods II

Procedure details

Another process to obtain boric acid starting from minerals containing calcium, sodium and boron, such as ulexite, is described by Werner Janik et al in the Polish Pat. No. 218,576, issued Sept. 26, 1979 appearing in German publication No. 3,029,349, issued on Apr. 16, 1981. It includes the manufacture of boric acid from Peruvian ulexite by heating said ulexite in 96% sulfuric acid in an amount sufficient to precipitate calcium sulfate, resulting in a suspension of calcium sulfate in a solution of boric acid plus other secondary products. The calcium sulfate is separated from the solution and is then treated with ion exchange apparatus in order to obtain the boric acid by acidification, crystallization and purification.
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Synthesis routes and methods III

Procedure details

207.6 Grams (2.0 mols) of trimethyl borate was added to 522 g (3.0 mols) of diethylene glycol monomethacrylate. The mixture was heated to 60° C. with stirring in a dry air atmosphere. The mixture was kept at 60° C. for 1 hour, followed by heating to 75° C. After the temperature reached 75° C., the pressure in the system was gradually reduced. The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 6 hours to remove volatile matters produced with progress of ester interchange reaction of boric acid and excess trimethyl borate, followed by filtration to obtain 515 g of a polymerizable boron-containing compound H (an esterification product of boric acid with diethylene glycol monomethacrylate) represented by the formula (2). An infrared absorption spectrum of the resulting polymerizable boron-containing compound H was measured to confirm that the absorption band originating from hydroxyl group at 3300 cm−1 disappeared.
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2 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boric acid
Reactant of Route 2
Boric acid
Reactant of Route 3
Boric acid
Reactant of Route 4
Boric acid
Reactant of Route 5
Boric acid
Reactant of Route 6
Boric acid
Customer
Q & A

Q1: How does boric acid exert its antifungal activity?

A1: Research suggests that this compound inhibits the oxidative metabolism of fungi like Candida albicans. [] This fungistatic effect can become fungicidal at higher concentrations and temperatures. [] Additionally, this compound interferes with biofilm development, hyphal transformation, and the efflux pump CDR1 in C. albicans, potentially contributing to its therapeutic efficacy. []

Q2: Does this compound affect insect reproduction?

A2: Studies on Blattella germanica (German cockroach) show that this compound negatively impacts oogenesis, reducing oocyte number and volume. [] It also disrupts vitellogenesis, leading to a significant decrease in ovarian proteins and carbohydrates. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is H3BO3. Its molecular weight is 61.83 g/mol.

Q4: Can this compound improve the flame retardancy of polyester composites?

A4: Studies show that this compound effectively enhances the flame retardancy of glass fiber reinforced polyester composites. [] A this compound content of 15 wt% increased the Limiting Oxygen Index (LOI) value to 25.3, while increasing it to 30 wt% further enhanced the LOI to 34.5. [] Additionally, this compound, along with glass fiber, reduced smoke density compared to unreinforced polyester resin. []

Q5: Can this compound be used to catalyze graphitization?

A5: Yes, research demonstrates that this compound effectively catalyzes the graphitization of anthracite and petroleum coke. [] The optimal this compound dosage for anthracite graphitization is 7.5%, while for petroleum coke, it is 5%. [] The optimal graphitization temperature is 1400°C with a 120-minute holding time. []

Q6: How does this compound enhance the effectiveness of Lymantria dispar nucleopolyhedrosis virus (NPV)?

A6: Studies show that adding this compound to NPV significantly enhances its insecticidal activity against Lymantria dispar (gypsy moth) larvae. [] Notably, a 10-fold increase in NPV efficacy was observed with 1% this compound. [] The time to initial mortality and LT50 were also reduced. [] This effect was observed in larvae fed on both semisynthetic diet and red oak seedlings. []

Q7: Have there been computational studies on the properties of this compound?

A7: Yes, research suggests that computational methods are being used to analyze this compound's structural parameters, thermal chemistry, SCF energy, and electronic structure. [] These studies are particularly relevant for understanding the lubricating properties of this compound nanoparticles. []

Q8: How does the size of this compound particles affect lubricant performance?

A8: Research has explored the impact of this compound particle size on lubricant performance. [] Notably, nano-scale (20 nm) this compound additives in canola oil exhibited superior frictional and wear performance compared to sub-micrometre (600 nm), micrometre (4 μm), and even MoS2 additives. []

Q9: How does pregnancy affect the renal clearance of boron in rats after oral this compound administration?

A9: Studies in Sprague-Dawley rats revealed that pregnancy did not significantly alter the renal clearance or plasma half-life of boron following a single oral dose of this compound. [] Although boron clearance was slightly higher in pregnant rats, the difference was not statistically significant. []

Q10: Can this compound be used to treat chronic wounds?

A10: Research indicates that polyurethane sponges impregnated with this compound particles, combined with negative pressure wound treatment (NPWT), can effectively treat chronic wounds with tissue defects. [] Clinical studies have shown that this compound promotes wound healing, demonstrating superior efficacy compared to silver nitrate sponges in terms of wound size reduction, epithelialization, granulation, angiogenesis, and collagen synthesis. []

Q11: Does this compound impact dentin formation?

A11: Research on dental pulp-obtained stem cells demonstrates that this compound influences the expression of Copine-7 (Cpne-7), a protein secreted by pre-ameloblasts that promotes dentin formation. [] Specifically, this compound at concentrations of 1 ng/mL and 10 ng/mL upregulated Cpne-7 transcripts, with 1 ng/mL showing a significantly higher increase compared to the control group. [] Furthermore, this compound enhanced the expression of collagen type I, a major component of dentin. []

Q12: Does this compound impact bone loss in diabetic rats with periodontitis?

A12: Studies in diabetic rats with ligature-induced periodontitis showed that systemically administered this compound significantly reduced alveolar bone loss. [] Additionally, this compound increased the number of osteoblasts, cells responsible for bone formation. [] It also demonstrated a positive effect on the oxidative stress index, suggesting a protective role against oxidative damage. []

Q13: What is the effect of this compound on pollen germination and tube growth in pistachio?

A13: In pistachio, lower concentrations of this compound have been found to enhance pollen germination and pollen tube growth, while higher concentrations have an inhibitory effect. [] The optimal concentration of this compound for stimulating these processes was determined to be 100 mg/L. []

Q14: Are there known mechanisms of resistance to this compound in insects?

A14: While not specifically addressed in the provided research, increased expression of certain esterases in Camponotus vittatus ants exposed to this compound suggests a potential detoxification mechanism. [] Two esterases showed increased expression, while a third was exclusively observed in the this compound-treated group, indicating potential involvement in detoxification or resistance. []

Q15: Can this compound be toxic to infants?

A15: this compound can be toxic to infants, especially when absorbed through damaged skin. [] Cases of this compound poisoning have been reported in infants treated for diaper rash with this compound-containing products. [] Extreme caution should be exercised when using this compound on infants, and alternative treatments should be considered.

Q16: What analytical methods are used to determine this compound content?

A16: Several analytical methods can quantify this compound content. One such method is spectrophotometry, which relies on the color reaction between this compound and curcumin in the presence of a strong acid. [] Another technique is quantitative boron-11 NMR (11B qNMR) spectroscopy, offering high sensitivity and accuracy in determining this compound in various matrices, including commercial biocides. []

Q17: What are the key parameters for validating the 11B qNMR method for this compound quantification?

A17: Validating the 11B qNMR method for this compound quantification involves evaluating parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, intra- and inter-day precision, uncertainty, and matrix effects. [] The LOD and LOQ for this method were determined to be 0.02% w/w and 0.04% w/w, respectively, demonstrating its suitability for analyzing commercial biocides. []

Q18: How has research on boron transport in plants contributed to understanding this compound uptake?

A18: Research on boron transport in Arabidopsis thaliana has shed light on the mechanisms of this compound uptake and distribution in plants. [] The identification of NIP5;1 as a this compound channel responsible for root uptake and BOR1 as a borate exporter involved in xylem loading highlights the intricate system plants use to acquire and distribute this essential micronutrient. [] Further studies on NIP6;1, another this compound channel, revealed its role in xylem-phloem transfer, particularly in young developing shoot tissues. [] This research underscores the importance of specialized transporters in regulating boron homeostasis in plants. []

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